

A Comparative Guide to the Spectroscopic Analysis of Furanones

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Compound of Interest

Compound Name: Bullatenone

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This guide provides a comparative analysis of the key spectroscopic data for furanone scaffolds, a class of heterocyclic compounds prevalent in natural products and synthetic pharmaceuticals. Understanding their distinct spectroscopic signatures is crucial for structure elucidation, reaction monitoring, and quality control in drug discovery and development. This document summarizes typical data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by generalized experimental protocols and workflow visualizations.

Spectroscopic Data Comparison

The following tables summarize the characteristic spectroscopic data for common furanone ring systems. Chemical shifts and absorption frequencies can vary based on substitution and solvent effects.

Table 1: Comparative ^1H and ^{13}C NMR Spectroscopic Data of Furanone Cores

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of furanone derivatives.^[1] The chemical shifts are highly dependent on the position of the carbonyl group and the degree of saturation. Data is typically reported relative to an internal standard like tetramethylsilane (TMS).^[2]

Furanone Core	Position	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
2(5H)-Furanone	C2 (C=O)	-	172 - 176
	C3	6.1 - 6.3 (d)	
	C4	7.4 - 7.6 (d)	
	C5 (CH ₂)	4.8 - 5.0 (t)	
3(2H)-Furanone	C2 (CH ₂)	4.2 - 4.5 (s)	75 - 78
	C3 (C=O)	-	
	C4	5.9 - 6.1 (s)	
	C5	7.2 - 7.4 (s)	
Dihydro-3(2H)-furanone	C2 (CH ₂)	3.8 - 4.0 (t)	70 - 73
	C3 (C=O)	-	
	C4 (CH ₂)	2.6 - 2.8 (t)	
	C5 (CH ₂)	4.3 - 4.5 (t)	

Chemical shifts are approximate and can vary significantly with substitution. Data compiled from various sources including[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#).

Table 2: Characteristic Infrared (IR) Absorption Frequencies

Infrared (IR) spectroscopy is used to identify the presence of key functional groups.[\[7\]](#) For furanones, the most diagnostic absorption is the strong carbonyl (C=O) stretch. Its frequency is influenced by ring strain and conjugation.

Vibrational Mode	Functional Group	Frequency Range (cm ⁻¹)	Intensity
Carbonyl Stretch	C=O (Lactone, conjugated)	1730 - 1760	Strong
Carbonyl Stretch	C=O (Lactone, saturated)	1760 - 1800	Strong
Carbonyl Stretch	C=O (Ketone, conjugated)	1680 - 1710	Strong
Carbon-Carbon Double Bond	C=C	1600 - 1670	Medium - Weak
Ether Linkage	C-O-C (stretch)	1050 - 1250	Strong

Data compiled from[8][9].

Table 3: Common Mass Spectrometry (MS) Fragmentation Patterns

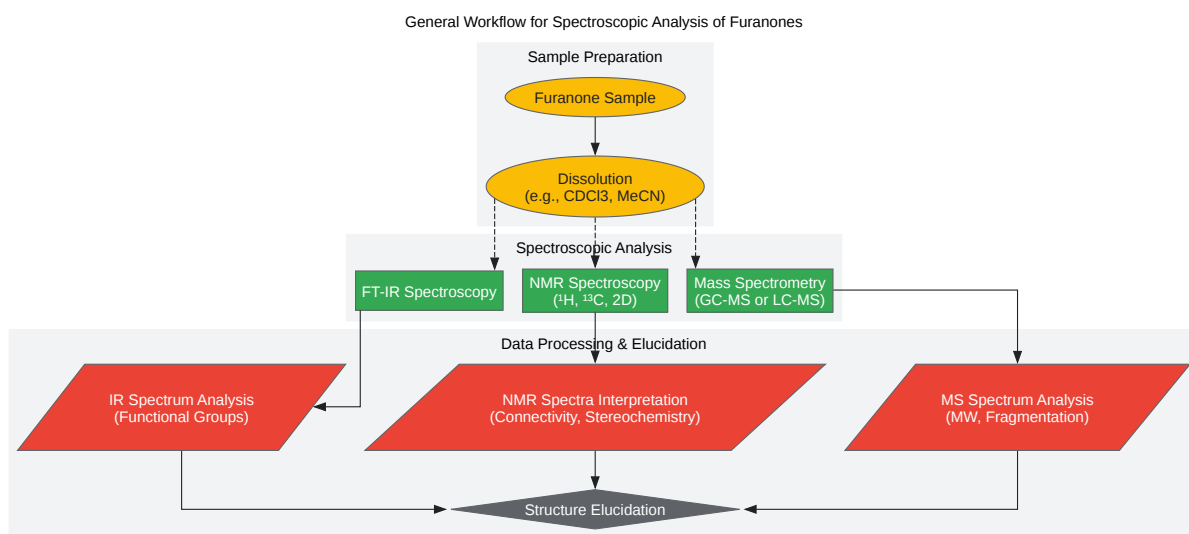
Mass spectrometry (MS) provides information about the molecular weight and fragmentation of a molecule, which is key to its identification.[10] 3(2H)-Furanones, in particular, exhibit characteristic fragmentation pathways.[11][12]

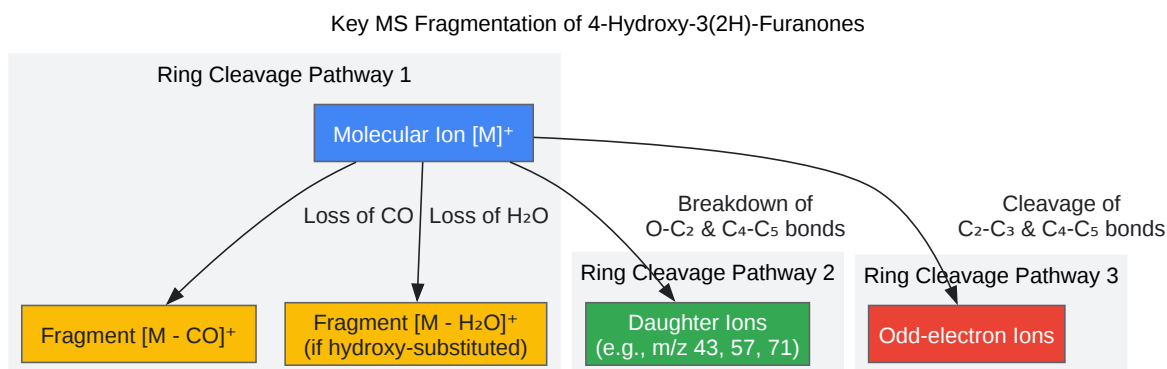
Furanone Type	Common Fragment	Proposed Origin	Significance
General Furanones	$[M-CO]^+$	Loss of a neutral carbon monoxide molecule	Indicates the presence of the furanone ring structure. [10]
General Furanones	$[M-H_2O]^+$	Loss of water (for hydroxy-substituted furanones)	Suggests the presence of a hydroxyl group. [11]
3(2H)-Furanones	m/z 43, 57, 71	Cleavage of the furanone ring (O-C ₂ and C ₄ -C ₅ bonds)	Characteristic low-mass daughter ions. [11]
3(2H)-Furanones	$[M-C_2O_2]^+$ or $[M-2CO]^+$	Cleavage of C ₂ -C ₃ and C ₄ -C ₅ bonds	Pathway leading to odd-electron fragment ions. [11]

Fragmentation is highly dependent on the specific structure and ionization method. Data compiled from[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#).

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and molecular fragmentation logic.





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